methyl (3R)-3-(benzylamino)butanoate;hydrochloride
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Overview
Description
Methyl (3R)-3-(benzylamino)butanoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a benzylamino group attached to a butanoate ester. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(benzylamino)butanoate;hydrochloride typically involves the reaction of benzylamine with a suitable butanoate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(benzylamino)butanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Methyl (3R)-3-(benzylamino)butanoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-(benzylamino)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-(benzylamino)-4-((methoxycarbonyl)amino)butanoate;hydrochloride
- Methyl (S)-2-(benzylamino)-4-((methoxycarbonyl)amino)butanoate
Uniqueness
Methyl (3R)-3-(benzylamino)butanoate;hydrochloride is unique due to its specific stereochemistry and the presence of both a benzylamino group and a butanoate ester. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H18ClNO2 |
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Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl (3R)-3-(benzylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11;/h3-7,10,13H,8-9H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
ZFUAQQCARWPSBA-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OC)NCC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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